molecular formula C15H10ClF2NO3 B2868149 2-((2,6-Difluorophenyl)amino)-2-oxoethyl 3-chlorobenzoate CAS No. 387864-71-3

2-((2,6-Difluorophenyl)amino)-2-oxoethyl 3-chlorobenzoate

Cat. No.: B2868149
CAS No.: 387864-71-3
M. Wt: 325.7
InChI Key: IILAQZYFIPLKGB-UHFFFAOYSA-N
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Description

2-((2,6-Difluorophenyl)amino)-2-oxoethyl 3-chlorobenzoate is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique molecular structure, which includes a difluorophenyl group and a chlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,6-Difluorophenyl)amino)-2-oxoethyl 3-chlorobenzoate typically involves the reaction of 2,6-difluoroaniline with 3-chlorobenzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-((2,6-Difluorophenyl)amino)-2-oxoethyl 3-chlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzoate moiety, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: NaOMe in methanol or KOtBu in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

2-((2,6-Difluorophenyl)amino)-2-oxoethyl 3-chlorobenzoate has several scientific research applications:

    Medicinal Chemistry: It has been studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.

    Material Science: The compound’s unique structure allows it to form various intermolecular interactions, making it useful in the development of advanced materials.

    Industrial Applications: It is used in the synthesis of dyes and pigments, contributing to sustainable manufacturing practices.

Mechanism of Action

The mechanism of action of 2-((2,6-Difluorophenyl)amino)-2-oxoethyl 3-chlorobenzoate involves its interaction with specific molecular targets. In medicinal chemistry, it targets enzymes or receptors involved in disease pathways, leading to inhibition of disease progression. The compound’s difluorophenyl group enhances its binding affinity to these targets, while the chlorobenzoate moiety contributes to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Amino-2,6-difluorophenyl)acetamide: Known for its anticancer properties and potential use in pain management.

    N-(3-Amino-4-methoxyphenyl)acetamide: Used in the green synthesis of azo disperse dyes.

Uniqueness

2-((2,6-Difluorophenyl)amino)-2-oxoethyl 3-chlorobenzoate stands out due to its unique combination of a difluorophenyl group and a chlorobenzoate moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

[2-(2,6-difluoroanilino)-2-oxoethyl] 3-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF2NO3/c16-10-4-1-3-9(7-10)15(21)22-8-13(20)19-14-11(17)5-2-6-12(14)18/h1-7H,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILAQZYFIPLKGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)OCC(=O)NC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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